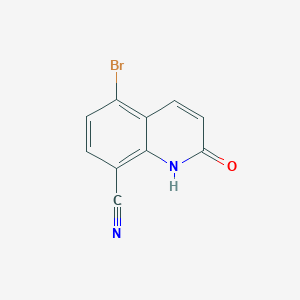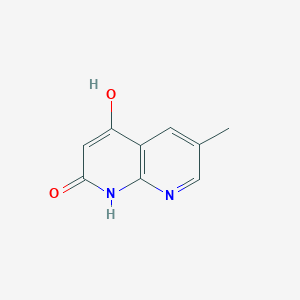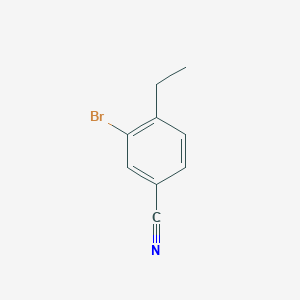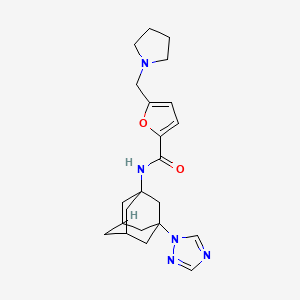
3,3-Diethyl-6-fluoroindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyl-6-fluoroindolin-2-one is a fluorinated indole derivative. Indole derivatives are known for their diverse biological and pharmacological activities. The incorporation of fluorine into the indole structure can significantly influence the compound’s reactivity, selectivity, and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing fluorinated indole derivatives involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method uses copper dipyridine dichloride as a catalyst and ethanol as a solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, yielding the product in 9-15 minutes with good to excellent yields (64-92%) .
Industrial Production Methods
Industrial production methods for fluorinated indole derivatives often involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its efficiency, shorter reaction times, and eco-friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethyl-6-fluoroindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the indole ring .
Wissenschaftliche Forschungsanwendungen
3,3-Diethyl-6-fluoroindolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of pharmaceuticals, agrochemicals, and polymers
Wirkmechanismus
The mechanism of action of 3,3-Diethyl-6-fluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoroindolin-2-one: Another fluorinated indole derivative with similar biological activities.
5-Fluoroindoline-2,3-dione: A precursor used in the synthesis of various fluorinated indole derivatives
Uniqueness
3,3-Diethyl-6-fluoroindolin-2-one is unique due to the presence of both diethyl and fluoro groups, which can significantly influence its chemical and biological properties. The combination of these groups can enhance the compound’s reactivity, selectivity, and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H14FNO |
|---|---|
Molekulargewicht |
207.24 g/mol |
IUPAC-Name |
3,3-diethyl-6-fluoro-1H-indol-2-one |
InChI |
InChI=1S/C12H14FNO/c1-3-12(4-2)9-6-5-8(13)7-10(9)14-11(12)15/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
FSSDWGBUPZHWCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=C(C=C(C=C2)F)NC1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



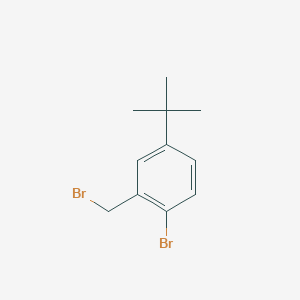

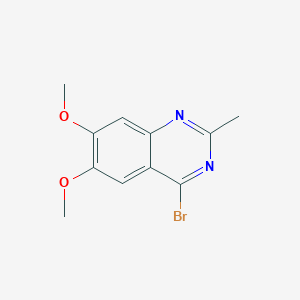
![Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)
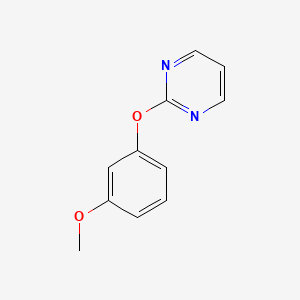

![2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13122790.png)
